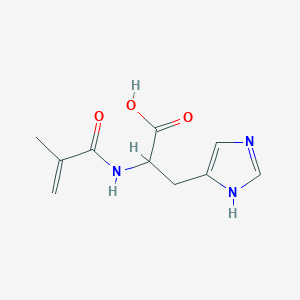

N-(2-Methyl-1-oxo-2-propen-1-yl)histidine

Description

Historical Context of Histidine as a Chemical Building Block

Histidine, first isolated from proteins in 1896, is an α-amino acid essential for human nutrition, particularly in infants. newworldencyclopedia.orgbritannica.com Its significance as a chemical building block stems from the unique properties of its imidazole (B134444) side chain. nbinno.com The pKa of the imidazole ring is approximately 6.0, which is close to physiological pH. wikipedia.org This allows the side chain to act as both a proton acceptor and a proton donor in biological environments, making it a versatile participant in acid-base catalysis within the active sites of many enzymes. newworldencyclopedia.orgwikipedia.org

The imidazole group's ability to shuttle protons is critical in the function of enzymes like carbonic anhydrase. wikipedia.org Furthermore, histidine residues are frequently involved in coordinating metal ions in metalloproteins, such as the iron in hemoglobin and myoglobin, and zinc in various enzymes. wikipedia.orgnih.gov This chelating ability is a key feature leveraged in synthetic applications. nih.gov Histidine also serves as a metabolic precursor to important biological molecules, including the neurotransmitter histamine (B1213489) and the dipeptide carnosine. britannica.comwikipedia.orgnih.gov The inherent versatility, catalytic activity, and metal-binding capacity of its imidazole side chain have long made histidine an attractive and fundamental component for researchers in biochemistry and synthetic chemistry.

Rationale for Methacryloyl Functionalization of Histidine for Polymer Science

The functionalization of histidine with a methacryloyl group is a key strategy for integrating its unique biological and chemical functionalities into synthetic polymers. This chemical modification attaches a polymerizable vinyl group to the amino acid, transforming it into a functional monomer that can readily participate in polymerization reactions, typically free-radical polymerization. nih.gov

The primary rationale for this methacryloylation is to create polymers where the robust, stable polymethacrylate (B1205211) backbone provides structural integrity, while the pendant histidine side chains impart their specific functionalities to the entire macromolecule. nih.govnih.gov This approach allows for the development of "smart" polymers that retain the pH-sensitivity, metal-chelating properties, and buffering capacity of the original histidine molecule. doaj.orgnih.govmdpi.com The resulting materials, such as poly(N-methacryloyl-L-histidine) (polyMHist), can respond to subtle changes in their environment. doaj.org For example, the protonation state of the imidazole rings can change with pH, leading to alterations in polymer solubility, conformation, and volume (in the case of hydrogels). doaj.org This targeted functionalization is a powerful method for designing advanced materials with tunable and responsive properties for a wide array of scientific applications.

Overview of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine in Advanced Materials Research and Chemical Biology

The integration of MHist into polymers has led to significant advancements in both materials research and chemical biology by creating synthetic macromolecules that mimic biological functions.

In advanced materials research , MHist is primarily used to synthesize stimuli-responsive polymers, also known as "smart" polymers. These materials can undergo significant changes in their properties in response to external triggers. doaj.org Copolymers of MHist with other monomers, such as N-isopropylacrylamide (NIPAAm), have been developed to create materials that are sensitive to both pH and temperature. doaj.org Hydrogels synthesized from MHist exhibit changes in their swelling behavior and viscoelastic properties depending on the acidity of the solution. nih.gov A key feature of MHist-containing polymers is their ability to chelate various multivalent metal ions, including Ca(2+), Cu(2+), Ni(2+), and Fe(3+). nih.gov This property opens up potential applications in areas such as water treatment for heavy metal removal, bioseparation, and the development of specialized coatings and sensors. nih.gov

In the field of chemical biology , MHist-based polymers offer a platform for creating synthetic systems with biological-like functions. The imidazole groups along the polymer chain can provide a buffering capacity similar to that of proteins. The biocompatibility of polyMHist has been demonstrated, indicating its potential for use in biomedical contexts. doaj.org One of the most promising applications is the development of surfaces with switchable antifouling properties. Polymer brushes made from histidine-based monomers can resist protein adsorption and bacterial attachment at a specific pH, a crucial feature for medical implants, biosensors, and drug delivery systems. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₀H₁₃N₃O₃ |

| Molecular Weight | 223.23 g/mol nih.gov |

| IUPAC Name | (2S)-2-amino-3-[2-(2-methylprop-2-enoyl)-1H-imidazol-5-yl]propanoic acid nih.gov |

| Monoisotopic Mass | 223.09569129 Da nih.gov |

Table 2: Properties and Applications of MHist-Based Polymers

| Polymer System | Stimulus Response | Key Properties | Potential Applications |

| Poly(N-methacryloyl-L-histidine) (PolyMHist) | pH, Metal Ions doaj.orgnih.gov | Biocompatible, Metal chelation, pH-dependent solubility doaj.orgnih.gov | Bioseparation, Antifouling coatings, Water treatment nih.gov |

| Poly(MHist-co-NIPAAm) Hydrogels | pH, Temperature, Ionic Strength, Electric Current doaj.org | Thermo-responsive, pH-sensitive swelling, Phase transition behavior doaj.org | Drug delivery carriers, Smart gels, Sensors doaj.orgnih.gov |

| Poly(histidine methacrylamide) (PHisMA) Brushes | pH nih.gov | Switchable zwitterionic/anionic/cationic states, pH-dependent antifouling properties nih.gov | Wound care, Biomedical coatings, Biosensors nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-(1H-imidazol-5-yl)-2-(2-methylprop-2-enoylamino)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-6(2)9(14)13-8(10(15)16)3-7-4-11-5-12-7/h4-5,8H,1,3H2,2H3,(H,11,12)(H,13,14)(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADESRODTHOCWKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)NC(CC1=CN=CN1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70317298 | |

| Record name | NSC314063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67391-96-2 | |

| Record name | NSC314063 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=314063 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC314063 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70317298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine Monomer

Established Synthetic Pathways for MHist Monomer Production

The synthesis of the MHist monomer primarily involves the acylation of the α-amino group of L-histidine with a methacrylic acid derivative. Two principal reagents have been successfully employed for this purpose: methacryloyl chloride and methacrylic anhydride (B1165640). The choice of reagent influences the reaction conditions and purification strategies.

Synthesis using Methacryloyl Chloride

One of the most common methods for the synthesis of N-methacryloyl amino acids is the Schotten-Baumann reaction, which involves the use of an acyl chloride in an alkaline aqueous solution. In the case of MHist, L-histidine is dissolved in an aqueous solution of a base, such as sodium hydroxide (B78521), to deprotonate the amino group, thereby increasing its nucleophilicity. Methacryloyl chloride is then added dropwise to the cooled solution. The reaction temperature is typically maintained at a low level (0-5°C) to minimize side reactions, such as the hydrolysis of the methacryloyl chloride and polymerization of the product.

A representative protocol for a similar compound, N-methacryloyl-L-alanine, involves dissolving L-alanine in a sodium hydroxide solution, followed by the slow addition of methacryloyl chloride at low temperatures. The reaction mixture is stirred for several hours while allowing it to warm to room temperature. This general procedure can be adapted for the synthesis of MHist.

It is important to note that due to the multiple reactive sites on the histidine molecule (α-amino group, carboxyl group, and the imidazole (B134444) ring), protection of the carboxyl group, often as a methyl ester, can be employed prior to the reaction with methacryloyl chloride. This strategy is utilized in the synthesis of N-methacryloyl-(L)-histidine-methyl-ester (MAH), where L-histidine methyl ester is used as the starting material. This approach prevents the formation of undesirable side products and simplifies the purification process.

Synthesis using Methacrylic Anhydride

An alternative and often preferred method for the methacrylation of amino acids and proteins is the use of methacrylic anhydride. This reagent is generally less reactive than methacryloyl chloride, which can lead to a more controlled reaction with fewer side products. The reaction is typically carried out in a suitable buffer solution, such as phosphate-buffered saline (PBS), at a controlled pH.

The synthesis of gelatin methacryloyl (GelMA) provides a well-documented example of this approach, where the amine groups of the lysine (B10760008) and hydroxylysine residues in gelatin are reacted with methacrylic anhydride. This principle is directly applicable to the synthesis of MHist from L-histidine. The reaction involves dissolving L-histidine in a buffered aqueous solution and then adding methacrylic anhydride. The pH of the reaction mixture is carefully monitored and adjusted to maintain it in the desired range, typically around 9, to ensure the amino group is sufficiently nucleophilic while minimizing unwanted side reactions. The reaction is often allowed to proceed for several hours at a controlled temperature, for instance, 50°C.

Optimization of Reaction Conditions and Purification Techniques

The successful synthesis of MHist with high yield and purity hinges on the careful optimization of several reaction parameters and the application of appropriate purification techniques.

Key Reaction Parameters

Several factors can significantly impact the outcome of the MHist synthesis:

pH: The pH of the reaction medium is crucial, especially when using methacrylic anhydride. It needs to be high enough to deprotonate the α-amino group of histidine, making it a potent nucleophile, but not so high as to promote significant hydrolysis of the anhydride or unwanted reactions with the imidazole ring.

Temperature: Low temperatures are generally favored, particularly with the more reactive methacryloyl chloride, to control the reaction rate and prevent premature polymerization of the monomer.

Molar Ratio of Reactants: The stoichiometry of the reactants, specifically the molar ratio of the methacrylating agent to histidine, needs to be carefully controlled to maximize the yield of the desired monosubstituted product and minimize the formation of di-substituted or other byproducts.

Solvent: The choice of solvent is important for dissolving the reactants and facilitating the reaction. For the Schotten-Baumann reaction, an aqueous-organic biphasic system or a mixed solvent system can be employed. For reactions with methacrylic anhydride, aqueous buffer solutions are commonly used.

Purification of the MHist Monomer

After the synthesis, the MHist monomer must be purified to remove unreacted starting materials, byproducts, and any salts formed during the reaction. Common purification techniques include:

Precipitation: The product can sometimes be precipitated from the reaction mixture by adjusting the pH or by adding a non-solvent.

Chromatography: Column chromatography is a powerful technique for separating the MHist monomer from impurities. Techniques such as silica (B1680970) gel chromatography can be effective. For instance, in the synthesis of a histidine derivative, silica gel column chromatography with a dichloromethane-methanol eluent was used for purification. nih.gov

Crystallization: If the MHist monomer is a crystalline solid, recrystallization from a suitable solvent or solvent mixture can be an effective method to achieve high purity.

Dialysis: When dealing with larger methacryloyl-modified molecules like GelMA, dialysis is used to remove small molecule impurities. While not directly applicable to the small MHist monomer, it highlights a common purification strategy in this field.

Synthesis of MHist Derivatives and Analogues for Targeted Functionalization

The versatility of the MHist monomer can be further expanded by synthesizing its derivatives and analogues. This allows for the fine-tuning of its properties for specific applications.

Protection of the Imidazole Ring

The imidazole ring of histidine is nucleophilic and can potentially react with the methacrylating agent. To prevent this and to direct the reaction specifically to the α-amino group, a protecting group strategy can be employed. The trityl (triphenylmethyl) group is a commonly used protecting group for the imidazole nitrogen of histidine.

The synthesis of an imidazole-protected MHist derivative would involve first protecting the imidazole ring of L-histidine with a suitable protecting group. This is followed by the methacrylation of the α-amino group using one of the established pathways. Finally, if desired, the protecting group can be removed under specific conditions to yield the unprotected MHist. This approach allows for greater control over the synthesis and can lead to a purer product.

Esterification of the Carboxyl Group

As mentioned earlier, the carboxyl group of histidine can be esterified prior to the methacrylation reaction. This not only protects the carboxyl group from participating in side reactions but also modifies the solubility and reactivity of the resulting monomer. The synthesis of N-methacryloyl-(L)-histidine-methyl-ester (MAH) is a prime example of this strategy. The resulting esterified MHist derivative can be used in polymerization reactions, and the ester group can potentially be hydrolyzed post-polymerization to regenerate the carboxylic acid functionality if needed.

Modification of the Imidazole Ring

Further functionalization of the MHist monomer can be achieved by modifying the imidazole ring itself. While this is a more complex synthetic challenge, it opens up possibilities for creating monomers with unique properties. For example, alkylation or other substitutions on the imidazole ring could alter the pKa of the ring, influencing the pH-responsiveness of the resulting polymers. Such modifications would typically be performed on a protected histidine derivative before the methacrylation step.

Polymerization and Copolymerization Strategies Involving N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine

Conventional Free Radical Polymerization of MHist

Conventional free radical polymerization is a widely used and robust method for synthesizing polymers from vinyl monomers, including MHist. This technique typically involves the use of a thermal initiator, such as Azobisisobutyronitrile (AIBN), to generate free radicals that propagate through the monomer units.

The homopolymer of MHist, poly(N-methacryloyl-L-histidine) or polyMHist, has been successfully synthesized via this method. rsc.org In a typical procedure, MHist is dissolved in a solvent like ethanol (B145695) along with AIBN. The mixture is purged with an inert gas, such as nitrogen, to remove oxygen which can inhibit polymerization, and then heated to initiate the reaction. rsc.org The polymerization is generally allowed to proceed for several hours to achieve a high conversion of the monomer. The resulting polymer is then purified, often through dialysis, to remove unreacted monomer and initiator fragments, and finally isolated as a solid powder by lyophilization. rsc.org

A significant characteristic of conventional free radical polymerization is the continuous initiation and termination of polymer chains, which leads to a lack of control over the polymerization process. This results in polymers with a high polydispersity index (PDI), indicating a broad distribution of molecular weights. rsc.org For instance, polyMHist synthesized via this route has been reported with a high PDI, even after purification by dialysis. rsc.org Compared to its acrylate (B77674) analogue, the methacrylate-based MHist monomer yields a homopolymer with a relatively lower number-average molecular weight under similar conditions. rsc.org

| Polymer | Number-Average Molecular Weight (Mn) | Polydispersity Index (PDI) |

|---|---|---|

| polyMHist | Relatively Low | High |

Controlled/Living Radical Polymerization Techniques for MHist Systems

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP) techniques have been developed. These methods allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures.

Reversible-Deactivation Radical Polymerization (RDRP) is the IUPAC-recommended term for processes that appear to be "living" but involve a very small number of termination reactions. The core principle of RDRP techniques, such as Atom Transfer Radical Polymerization (ATRP), is the establishment of a dynamic equilibrium between a small number of active, propagating radical species and a large majority of dormant species. mdpi.com

In a typical RDRP system, an initiator is used to generate polymer chains that are capped with a transferable atom or group. This dormant species is not reactive. A catalyst (in ATRP, a transition metal complex) reversibly activates the dormant chain by abstracting the capping agent, which generates a propagating radical (the active species). mdpi.com This radical can then add a few monomer units before it is quickly deactivated back to the dormant state. Because the concentration of active radicals at any given moment is very low, the probability of termination reactions between two radicals is significantly reduced. This reversible activation-deactivation cycle allows all polymer chains to be initiated at the beginning of the reaction and grow at a similar rate, leading to polymers with a narrow molecular weight distribution (low PDI) and molecular weights that increase linearly with monomer conversion. mdpi.com

Organotellurium-Mediated Radical Polymerization (TERP) is a versatile RDRP method that utilizes organotellurium compounds as chain transfer agents (CTAs) to control the polymerization. The key to TERP is the reversible cleavage of the carbon-tellurium (C-Te) bond in the dormant polymer chain end. This bond can be cleaved either thermally or photochemically to generate a propagating polymer radical and an organotellurium radical. These radicals are in equilibrium with the dormant species, which controls the radical concentration and minimizes termination reactions.

TERP is known for its applicability to a wide range of monomers, tolerance to various functional groups, and utility in synthesizing block copolymers. The polymerization can be initiated simply by heating the monomer and the TERP agent, or by adding a conventional radical initiator like AIBN to proceed at lower temperatures. While TERP has been successfully applied to many monomer systems, specific applications involving the direct polymerization of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine are not extensively documented in the reviewed literature. However, the high functional group tolerance of the technique suggests its potential viability for controlling the polymerization of functional monomers like MHist.

A primary advantage of RDRP techniques is the ability to precisely control the final polymer structure. By maintaining the "living" nature of the polymer chain ends, these methods enable the synthesis of complex macromolecular architectures. mdpi.com

Defined Molecular Weights: Because termination is suppressed and initiation is rapid relative to propagation, the molecular weight of the resulting polymer can be predetermined by the initial ratio of monomer to initiator. mdpi.com

Block Copolymers: A polymer synthesized via RDRP retains its active chain end. This "macro-initiator" can be used to initiate the polymerization of a second, different monomer, leading to the formation of well-defined block copolymers. mdpi.com This would allow for the creation of MHist-containing block copolymers where one block is pH-responsive and the other could be, for example, hydrophobic or thermoresponsive.

Other Architectures: RDRP methods also facilitate the synthesis of other complex topologies, such as star polymers (by using a multi-functional initiator) or polymer brushes on surfaces (by immobilizing the initiator on a substrate). mdpi.comcmu.edu

These capabilities are crucial for designing sophisticated materials where the placement and length of functional segments, such as those derived from MHist, are critical to performance.

Copolymerization of MHist with Complementary Monomers

Copolymerization of MHist with other functional monomers is a powerful strategy to create materials with combined or enhanced properties. By carefully selecting a comonomer, the resulting copolymer can be tailored for specific responses to multiple environmental stimuli.

A particularly well-studied comonomer for MHist is N-isopropylacrylamide (NIPAAm), a monomer whose polymer (PNIPAAm) is known for its sharp lower critical solution temperature (LCST) in water, typically around 32°C. Copolymers of MHist and NIPAAm are thus "dual-responsive," exhibiting sensitivity to both pH (from the MHist units) and temperature (from the NIPAAm units). rsc.org

Copolymers with Cross-Linkers (e.g., Ethylene Glycol Dimethacrylate) for Network Formation

The incorporation of cross-linking agents into a polymerization reaction is a fundamental strategy for transforming linear or branched polymer chains into a three-dimensional network structure, often resulting in the formation of hydrogels or macroporous materials. Ethylene glycol dimethacrylate (EGDMA) is a hydrophilic cross-linker frequently employed in free-radical polymerization due to the high reactivity of its two methacrylate (B99206) groups. nih.gov When copolymerized with functional monomers like this compound, EGDMA enables the formation of a stable, covalently linked network. The density of this network, and consequently its mechanical properties and swelling behavior, can be controlled by adjusting the molar ratio of the cross-linker to the primary monomer. nih.govnih.gov

A relevant strategy for creating a histidine-functionalized polymer network involves the synthesis of a cross-linked copolymer using EGDMA, followed by the chemical attachment of histidine. In one study, a thermally initiated precipitation polymerization was performed with glycidyl (B131873) methacrylate (GMA) as the primary monomer and EGDMA as the cross-linker. researchgate.netresearchgate.net The resulting poly(GMA/EGDMA) polymer possesses reactive epoxy groups from the GMA units, which can then be modified. This base polymer was subsequently functionalized through a reaction with L-histidine, grafting the imidazole-containing amino acid onto the polymer backbone. researchgate.net This two-step process successfully yields a highly cross-linked, porous material incorporating histidine moieties. researchgate.netresearchgate.net The resulting functionalized polymer exhibited a surface area of 90 m² g⁻¹. researchgate.net

The synthesis parameters for the initial cross-linked polymer are detailed below.

Table 1: Synthesis Parameters for Histidine-Modified Poly(GMA/EGDMA) Sorbent

| Parameter | Value | Reference |

| Monomer | Glycidyl Methacrylate (GMA) | researchgate.net |

| Cross-Linker | Ethylene Glycol Dimethacrylate (EGDMA) | researchgate.net |

| Initiator | Azobisisobutyronitrile (AIBN) | researchgate.net |

| Solvent | Acetonitrile | researchgate.net |

| Polymerization Temperature | 60 °C | researchgate.net |

| Polymerization Time | 16 h | researchgate.net |

| Post-Modification Reactant | L-histidine monohydrochloride monohydrate | researchgate.net |

| Resulting Surface Area | 90 m² g⁻¹ | researchgate.net |

Copolymerization with Other Functional Monomers (e.g., Methacrylic Acid)

Copolymerization of this compound with other functional monomers is a versatile approach to create polymers with tailored properties that combine the characteristics of each constituent monomer. The histidine moiety provides pH-responsiveness due to the imidazole (B134444) group, which has a pKa in the physiological range, while a comonomer like methacrylic acid can introduce additional functionalities, such as anionic charge and pH-sensitivity at lower pH values.

The feasibility of incorporating this compound, also known as N-methacryloyl-L-histidine (MHist), into copolymers via conventional free-radical polymerization has been demonstrated. In one study, MHist was copolymerized with the thermoresponsive monomer N-isopropylacrylamide (NIPAAm). The polymerization was carried out in an aqueous solution using an initiator, resulting in soluble copolymers. The properties of the resulting poly(MHist-co-NIPAAm) materials, such as the hydrodynamic volume, were shown to be dependent on the ratio of the MHist and NIPAAm units in the polymer chain.

The synthesis of these copolymers confirms that the MHist monomer can readily participate in radical polymerization with other vinyl monomers to form polymers with combined functionalities.

Table 2: Synthesis of Poly(MHist-co-NIPAAm) Copolymers via Free-Radical Polymerization

| Parameter | Description | Reference |

| Monomer 1 | N-methacryloyl-L-histidine (MHist) | |

| Monomer 2 | N-isopropylacrylamide (NIPAAm) | |

| Polymerization Method | Conventional free-radical polymerization | |

| Solvent | Water | |

| Initiator | Ammonium persulfate (APS) | |

| Purification | Dialysis against twice-distilled water |

Advanced Polymeric Architectures and Materials Based on N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine

Stimuli-Responsive Polymer Systems

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small environmental changes. nih.gov These changes can be triggered by various factors, including pH, temperature, light, and ionic strength. nih.gov The incorporation of N-(2-Methyl-1-oxo-2-propen-1-yl)histidine into polymer chains imparts a sensitivity to pH, and when combined with other responsive monomers, can lead to multi-stimuli-responsive systems.

pH-Responsive Poly(ampholyte)s: Design Principles and Conformational Transitions

Polymers synthesized from N-methacryloyl-L-histidine (MHist), a compound closely related to this compound, exhibit classic poly(ampholyte) behavior due to the presence of both a carboxylic acid group and an imidazole (B134444) group in the histidine side chain. These groups can be protonated or deprotonated depending on the pH of the surrounding medium, leading to significant conformational changes of the polymer chains in solution.

The design of these pH-responsive systems is centered around the isoelectric point (pI) of the polymer, which is the pH at which the net charge on the macromolecule is zero. At the pI, the polymer chain adopts a compact, globular conformation due to intramolecular electrostatic attractions between the positively charged imidazole groups and the negatively charged carboxylate groups. nih.gov Viscometric studies on poly(N-acryloyl-L-histidine) have shown that the polymer exhibits a minimum hydrodynamic volume at its isoelectric point (around pH 5). nih.gov As the pH is either increased or decreased from the pI, the polymer chain will expand. At pH values below the pI, the carboxyl groups are protonated and neutral, while the imidazole groups are protonated and positively charged, leading to electrostatic repulsion and chain expansion. Conversely, at pH values above the pI, the imidazole groups are neutral, and the carboxyl groups are deprotonated and negatively charged, again causing the polymer to adopt an extended conformation due to charge repulsion. nih.gov This pH-dependent conformational transition is a key feature of these poly(ampholyte) systems.

| Property | Condition | Observation |

| Hydrodynamic Volume | At isoelectric point (pH ~5) | Minimum |

| Hydrodynamic Volume | pH < isoelectric point | Expanded conformation |

| Hydrodynamic Volume | pH > isoelectric point | Expanded conformation |

Thermoresponsive Polymeric Systems: Lower Critical Solution Temperature (LCST) Behavior

Thermoresponsive polymers exhibit a phase transition in response to temperature changes. nih.gov A common type of thermoresponsive behavior is the Lower Critical Solution Temperature (LCST), where the polymer is soluble in a solvent below a certain temperature and becomes insoluble above it. nih.gov Poly(N-isopropylacrylamide) (PNIPAM) is a well-known example of a polymer with an LCST of approximately 32°C in water. rsc.org

Multi-Stimuli Responsive Polymer Designs (e.g., pH and Temperature)

The combination of pH- and thermo-responsive monomers within a single polymer architecture leads to materials that can respond to multiple environmental cues. nih.gov Copolymers of this compound and a thermoresponsive monomer are a prime example of such a system. The LCST of these copolymers can be modulated by the pH of the solution. rsc.org

At a pH close to the isoelectric point of the histidine residues, the polymer is more compact and less hydrophilic, which can lead to a lower LCST. As the pH moves away from the pI, the polymer chain becomes charged and more hydrophilic, resulting in an increase in the LCST. rsc.org For a copolymer with 16% histidine functionalization, the lowest LCST is observed near neutral pH. rsc.org Under more acidic or basic conditions, where the polymer carries a net positive or negative charge, respectively, the LCST increases. rsc.org This dual responsiveness allows for fine-tuning of the polymer's properties and makes these materials attractive for applications where precise control over solubility is required.

Functionalized Polymer Brushes and Surface Modifications

Polymer brushes are assemblies of polymer chains tethered at one end to a surface. nih.gov They are a powerful tool for modifying the surface properties of materials. nih.gov Functional polymer brushes, in particular, can be designed to interact with their environment in specific ways. rsc.org The synthesis of polymer brushes often involves surface-initiated polymerization techniques. researchgate.net

Polymer brushes composed of poly(histidine methacrylamide) (PHisMA), a polymer closely related to poly(this compound), have been shown to exhibit pH-dependent properties. nih.gov At a pH of 5, which is near the isoelectric point of the histidine residues, the PHisMA brush is in a zwitterionic state and demonstrates good antifouling properties, resisting protein adsorption and bacterial attachment. nih.gov This is attributed to the tightly bound water layer around the zwitterionic surface. The ability to switch the surface properties of a material by changing the pH opens up possibilities for applications in biosensors, biomedical implants, and controlled release systems.

Molecularly Imprinted Polymers (MIPs) Utilizing MHist as a Functional Monomer

Molecular imprinting is a technique used to create synthetic polymers with recognition sites for a specific target molecule. nih.gov This is achieved by polymerizing functional monomers in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template. dergipark.org.tr

Metal Ion Recognition and Selective Binding (e.g., Cd(II), Zn(II))

The imidazole group of histidine is known to be an effective ligand for various metal ions. This property makes this compound an excellent functional monomer for the preparation of molecularly imprinted polymers (MIPs) for the selective recognition of metal ions. researchgate.net The general principle involves the formation of a complex between the metal ion (template) and the functional monomer, followed by copolymerization with a cross-linker. mdpi.com Removal of the metal ion creates recognition sites within the polymer matrix that can selectively rebind the target metal ion.

Research has shown that histidine-rich sites in proteins play a crucial role in the selective binding of metal ions like Cd(II) and Zn(II). nih.gov For instance, in the CadR protein, a histidine-rich site is involved in the specific recognition of cadmium ions. nih.gov While both Cd(II) and Zn(II) can bind to histidine, the coordination environment and binding affinities can differ, allowing for selective recognition. nih.govmdpi.com MIPs prepared with N-methacryoyl-(L)-histidine as a functional monomer have been utilized for the chromatographic separation of proteins based on metal coordination, demonstrating the potential of this approach for biomolecule recognition. dergipark.org.tr The ability to create polymers with high selectivity for specific metal ions is of great interest for applications in sensing, environmental remediation, and hydrometallurgy.

| Metal Ion | Binding Site Characteristics | Selectivity Principle |

| Cd(II) | Can bind to both thiolate-rich and histidine-rich sites. nih.gov | The cooperative binding between different sites can lead to high selectivity. nih.gov |

| Zn(II) | Can also bind to histidine-rich sites, but with potentially different coordination and affinity compared to Cd(II). nih.gov | Differences in binding affinity and coordination geometry allow for discrimination from Cd(II). mdpi.com |

Recognition of Organic Molecules and Biomolecules (e.g., Tartrazine)

Polymers incorporating this compound or its derivatives can be engineered for the selective recognition of specific organic and biomolecules. The imidazole group of histidine is crucial in this context, as it can participate in a range of interactions including hydrogen bonding, ionic interactions, and metal coordination, which can be harnessed for molecular imprinting.

A notable application is the development of molecularly imprinted polymers (MIPs) for the detection of food dyes like Tartrazine. In one study, a molecularly imprinted thin film was synthesized using a complex of N-methacryloyl-(L)-histidine methyl ester (a closely related derivative) and a metal ion as the functional monomer component, with Tartrazine as the template molecule. This approach leverages the formation of a ternary complex between the functional monomer, a metal ion (e.g., Zn(II)), and the target molecule (Tartrazine) to create highly specific recognition sites within the polymer matrix.

The resulting polymer, when integrated with a surface plasmon resonance (SPR) sensor, demonstrates high selectivity and sensitivity for Tartrazine. The sensor can detect Tartrazine in a concentration range of 0.5–100.0 μM. The selectivity of the imprinted sensor was validated against other structurally similar molecules, such as allura red and sunset yellow, showing a significantly higher affinity for Tartrazine. This specificity arises from the precise size, shape, and chemical functionality of the imprinted cavities.

Table 1: Kinetic and Selectivity Data for Tartrazine-Imprinted SPR Sensor

| Parameter | Value/Observation |

| Analyte | Tartrazine |

| Sensor Type | Molecularly Imprinted Polymer (MIP) on SPR Chip |

| Functional Monomer Derivative | N-methacryloyl-(L)-histidine methyl ester |

| Detection Range | 0.5–100.0 μM |

| Interfering Molecules Tested | Allura Red, Sunset Yellow |

| Selectivity | High selectivity for Tartrazine over interfering molecules |

This research underscores the potential of histidine-functionalized polymers in creating robust and selective sensors for various target molecules in complex samples like fruit juice.

Hydrogel Networks and Their Swelling Characteristics

Hydrogels formulated with this compound exhibit pronounced stimuli-responsive behavior, particularly in relation to pH. nih.gov This is due to the protonation and deprotonation of the imidazole group on the histidine side chain, which has a pKa value of approximately 6.0. This characteristic allows the hydrogel network to swell or shrink in response to changes in the acidity of the surrounding environment. nih.gov

Polymers based on N-methacryloyl-L-histidine (MHist) demonstrate a distinct pH-dependent swelling profile. nih.gov The swelling behavior is governed by electrostatic repulsion between the charged polymer chains and changes in osmotic pressure between the hydrogel and the external solution. researchgate.net

In acidic conditions (pH < 5): The imidazole ring and the secondary amine group become protonated (positively charged), while the carboxyl group is also protonated (neutral). The resulting electrostatic repulsion between the cationic groups causes the polymer network to expand, leading to a high degree of swelling. nih.gov

Near the isoelectric point (pH ~5-7): The polymer exists in a zwitterionic state, where positive charges on the imidazole ring are balanced by negative charges on the deprotonated carboxyl group. This leads to strong intramolecular and intermolecular electrostatic attractions, causing the polymer chains to collapse. Consequently, the hydrogel exhibits minimal swelling and higher viscoelastic properties in this pH range. nih.gov

In basic conditions (pH > 7): The carboxyl group is deprotonated (negatively charged), while the imidazole ring is neutral. Electrostatic repulsion between the anionic groups leads to re-expansion of the hydrogel network, though the swelling may be less pronounced than in highly acidic conditions.

This pH-triggered swelling and deswelling is a reversible process, making these hydrogels excellent candidates for applications such as drug delivery systems designed to release their payload in specific pH environments. nih.gov For instance, a hydrogel can be designed to remain collapsed in the neutral pH of the bloodstream but swell and release a drug in the acidic microenvironment of a tumor. nih.gov

Table 2: pH-Dependent Swelling Behavior of Histidine-Containing Hydrogels

| pH Condition | Dominant Charge State | Key Interactions | Swelling Ratio |

| Acidic (e.g., pH < 5) | Cationic | Electrostatic Repulsion | High |

| Near Isoelectric Point (e.g., pH 5-7) | Zwitterionic | Intramolecular Attraction | Low |

| Basic (e.g., pH > 7) | Anionic | Electrostatic Repulsion | Moderate to High |

Dendritic and Hyperbranched Polymeric Structures

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. nih.gov While true dendrimers have a perfectly branched and monodisperse structure, hyperbranched polymers feature a more irregular structure and are typically synthesized in a more straightforward one-pot reaction. nih.gov

The incorporation of histidine residues into hyperbranched architectures, such as a poly(L-lysine) backbone, results in multifunctional materials with unique properties. researchgate.net In one synthetic approach, hyperbranched poly(L-lysine) is modified by reacting its terminal amino groups with an activated form of histidine. researchgate.net This process grafts histidine units onto the surface of the hyperbranched core, creating a polymer with a high density of functional imidazole groups.

These histidine-modified hyperbranched polymers exhibit several key characteristics:

High Functionality: The globular structure provides a high concentration of terminal histidine groups on the polymer's periphery, which are readily accessible for interactions with other molecules or metal ions. nih.gov

Biocompatibility: Being based on amino acids, these polymers are expected to have good biocompatibility, making them suitable for biomedical applications. nih.gov

The presence of numerous histidine residues makes these structures highly pH-responsive and capable of acting as proton sponges or metal-chelating agents. Such materials are being explored for applications in gene delivery, where the buffering capacity of the imidazole groups can facilitate endosomal escape, and as nanocarriers for therapeutic agents. nih.govmdpi.com

Table 3: Characteristics of Histidine-Modified Hyperbranched Poly(L-lysine)

| Feature | Description | Potential Application |

| Architecture | Hyperbranched poly(L-lysine) core with surface-grafted histidine residues. researchgate.net | Gene/Drug Delivery |

| Key Functional Group | Imidazole ring of histidine. | pH-Buffering, Metal Chelation |

| Synthesis | Modification of terminal amino groups of a pre-formed hyperbranched polymer. researchgate.net | Creation of Multifunctional Nanocarriers |

| Properties | High density of functional groups, pH-responsiveness, potential biocompatibility. nih.govnih.gov | Theranostics, Bio-sensing |

Macroporous Polymer Monoliths with Grafted Layers

Macroporous polymer monoliths are continuous, rigid materials characterized by a network of interconnected pores. mdpi.comnih.gov Unlike traditional particulate stationary phases, their structure allows for rapid mass transport, making them highly effective for the separation and processing of large biomolecules. nih.govnih.gov These monoliths can be prepared from a variety of monomers, including methacrylates, through in-situ polymerization within a mold, such as a chromatography column. cmu.edu

The functionality of these monoliths can be significantly enhanced by grafting a secondary polymer layer onto the pore surfaces. This process typically involves activating the monolith surface and then initiating a surface-bound polymerization. Grafting a polymer containing this compound would imbue the monolith with the specific functionalities of the histidine residue.

A histidine-grafted macroporous monolith would be particularly advantageous for:

Affinity Chromatography: The imidazole groups can act as ligands for immobilized metal ion affinity chromatography (IMAC), a powerful technique for purifying proteins and peptides that have an affinity for metal ions, particularly those with histidine tags (His-tags). nih.gov

Enzyme Immobilization: The functional groups on the grafted layer provide anchor points for the covalent attachment of enzymes. mdpi.com The macroporous structure ensures high accessibility of the substrate to the immobilized enzyme, creating efficient flow-through bioreactors. nih.gov

Ion-Exchange Chromatography: The pH-dependent charge of the histidine moiety allows the monolith to function as a weak anion or cation exchanger, depending on the buffer pH.

The combination of the monolith's highly permeable macroporous structure with the versatile chemical properties of grafted poly(this compound) layers offers a powerful platform for advanced bioseparation and biocatalysis applications. mdpi.comnih.gov

Table 4: Potential Applications of Histidine-Grafted Macroporous Monoliths

| Application Area | Functional Principle | Advantage of Monolithic Structure |

| Immobilized Metal Ion Affinity Chromatography (IMAC) | Imidazole groups chelate metal ions (e.g., Ni²⁺, Cu²⁺) which in turn bind to His-tagged proteins. | High flow rates and low backpressure allow for rapid purification of large biomolecules. nih.govnih.gov |

| Flow-Through Enzyme Reactors | Covalent immobilization of enzymes onto the functionalized pore surface. mdpi.com | Convective mass transport minimizes diffusion limitations, enhancing catalytic efficiency. nih.gov |

| pH-Responsive Ion-Exchange | The charge of the imidazole group can be controlled by buffer pH to selectively bind or release charged analytes. | Fast separations due to the interconnected pore network. cmu.edu |

Biological and Bio Inspired Applications of N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine Containing Polymers

Bio-inspired Materials Design: Emulating Natural Systems

Nature provides a rich blueprint for the design of advanced materials with remarkable properties such as self-repair and molecular recognition. The imidazole (B134444) group of the histidine residue is a key player in many biological structures and functions. Polymers incorporating N-(2-Methyl-1-oxo-2-propen-1-yl)histidine leverage this bio-functionality to create synthetic materials that emulate the dynamic and responsive characteristics of natural systems.

Metal Coordination Motifs for Dynamic Cross-Linking and Self-Healing Mechanisms

A prominent source of inspiration for self-healing materials is the mussel byssus, the collection of threads mussels use to attach to surfaces. nih.gov These threads exhibit exceptional toughness and the ability to self-heal after being stretched, a property largely attributed to sacrificial cross-links formed by histidine-metal ion coordination bonds. nih.govresearchgate.net

Polymers containing this compound can replicate this mechanism. The imidazole side chains act as ligands, coordinating with various divalent metal ions (e.g., Zn²⁺, Ni²⁺, Cu²⁺, Co²⁺) to form reversible, non-covalent cross-links within the polymer matrix. nih.govmdpi.com These coordination bonds are dynamic; they can break under mechanical stress, dissipating energy and preventing catastrophic material failure, and then reform, allowing the material to "heal" and recover its mechanical properties. nih.govmdpi.com This process is reminiscent of the time-dependent recovery observed in mussel byssal threads. mdpi.com The strength and dynamics of these cross-links can be tuned by selecting the specific metal ion and adjusting the pH, as protonation of the imidazole ring at low pH can disrupt the coordination. amazonaws.com

| Parameter | Description | Implication for Self-Healing |

| Metal Ion | The choice of metal ion (e.g., Zn²⁺, Ni²⁺) affects the strength and stability of the coordination complex. mdpi.com | Allows for tuning the mechanical properties (e.g., stiffness, toughness) and healing efficiency of the polymer. |

| pH | The pH of the environment influences the protonation state of the imidazole ring. amazonaws.com | At low pH, protonation disrupts metal coordination, leading to a loss of cross-linking and softening of the material. This provides a stimulus-responsive behavior. |

| Ligand-to-Metal Ratio | The stoichiometry between histidine residues and metal ions determines the extent and nature of cross-linking. | Optimizing this ratio is crucial for achieving desired self-healing capabilities and mechanical performance. mdpi.com |

Mimicry of Biological Recognition and Interaction in Synthetic Systems

Histidine plays a crucial role in molecular recognition within biological systems, particularly in protein-protein interactions and enzyme active sites. The imidazole group can act as both a hydrogen bond donor and acceptor, and it is a key ligand for metal ions in metalloproteins. nih.gov Synthetic polymers incorporating this compound can mimic these recognition capabilities.

These polymers can be designed to selectively bind to specific biological targets through a combination of hydrogen bonding, electrostatic interactions, and metal coordination. For instance, by arranging the histidine-containing monomers in a specific spatial configuration, it is possible to create synthetic receptors or "plastic antibodies" that can recognize and bind to target molecules with high specificity, analogous to natural antibody-antigen interactions.

Engineered Interfaces for Biomolecule Interaction and Immobilization

The ability to control interactions at the interface between a synthetic material and a biological environment is critical for applications in biosensors, diagnostics, and bio-catalysis. Polymers of this compound are particularly well-suited for creating precisely functionalized surfaces.

Selective and Stable Immobilization of Histidine-Tagged Proteins

One of the most powerful and widely used methods for protein purification and immobilization is the use of polyhistidine-tags (His-tags). nih.govresearchgate.net A short sequence of histidine residues (commonly six) is genetically engineered into the N- or C-terminus of a protein. researchgate.net This His-tag exhibits a strong and specific affinity for surfaces functionalized with chelated divalent metal ions, such as Nickel-Nitrilotriacetic acid (Ni-NTA). nih.govnih.gov

Surfaces coated with polymers of this compound can be readily "charged" with metal ions like Ni²⁺ or Co²⁺ to create an interface for the selective and oriented immobilization of His-tagged proteins. springernature.com The polymer provides a high density of binding sites, leading to stable and robust protein attachment. nih.gov This method is advantageous because it is highly selective and the immobilization occurs under mild, physiological conditions, which helps to preserve the protein's native structure and function. nih.govepfl.ch The binding is also reversible; the protein can be eluted by introducing a competing agent like imidazole or by changing the pH. nih.gov

| Feature | Benefit for Protein Immobilization | Supporting Evidence |

| High Specificity | Ensures that only His-tagged proteins bind, minimizing non-specific adsorption from complex biological fluids. nih.gov | Confirmed by surface plasmon resonance and fluorescence microscopy, showing minimal binding of proteins without a His-tag. nih.gov |

| Oriented Binding | Attaching the protein via a terminal tag allows for a uniform orientation on the surface, which is crucial for the function of many proteins, such as antibodies in biosensors. nih.gov | The strategic placement of His-tags has been shown to control the orientation of immobilized proteins. nih.gov |

| Reversibility | Allows for the regeneration of the surface and the recovery of bound proteins. nih.gov | Elution with imidazole or chelating agents like EDTA is a standard procedure. |

| High Stability | Multivalent binding between multiple histidine residues and surface-bound metal complexes enhances the stability of the immobilized protein. nih.gov | The binding strength increases significantly with the number of His-tags on the protein. nih.gov |

Surface Functionalization for Protein Resistance and Specific Binding

In many biomedical applications, it is desirable to create surfaces that resist the non-specific adsorption of proteins while allowing for the specific capture of a target analyte. This dual functionality can be achieved using copolymers. For example, this compound can be copolymerized with monomers known for their protein-resistant properties, such as oligo(ethylene glycol) methacrylate (B99206) (OEGMA). nih.gov

The resulting copolymer brushes create a surface where the OEGMA chains form a hydrated layer that repels non-specific protein binding, while the histidine units, when complexed with metal ions, provide specific binding sites for His-tagged proteins. nih.gov This approach allows for the creation of "clean" and highly specific bio-interfaces for applications like microarrays and biosensors, where minimizing background noise is essential for signal detection. nih.gov

Catalytic and Enzyme Mimetic Systems

The imidazole side chain of histidine is a common feature in the active sites of many enzymes, where it acts as a general acid/base catalyst or as a nucleophile. mdpi.com This catalytic prowess can be replicated in synthetic polymer systems. Polymers containing this compound can serve as platforms for creating enzyme mimetics or artificial enzymes.

These polymers can catalyze reactions such as the hydrolysis of esters, mimicking the function of natural esterases. mdpi.com The catalytic activity arises from the imidazole groups acting as nucleophilic catalysts. Furthermore, by coordinating with metal ions like Zn²⁺ or Cu²⁺, these polymers can form artificial metalloenzymes. mdpi.com The polymer backbone can create a local microenvironment that stabilizes transition states and enhances reaction rates, similar to the protein scaffold of a natural enzyme. These systems show promise for industrial catalysis due to their potential for greater stability and reusability compared to natural enzymes. mdpi.com For instance, systems based on histidine derivatives and zinc ions have demonstrated catalytic efficiencies comparable to natural enzymes and excellent reusability over multiple cycles. mdpi.com

Polymeric Scaffolds for Advanced Biological Research

In the field of regenerative medicine and tissue engineering, polymeric scaffolds provide a three-dimensional environment that supports cell growth and tissue formation, mimicking the natural extracellular matrix (ECM).

Polymers derived from this compound could be fabricated into such scaffolds. The histidine moieties could offer several advantages. Their ability to coordinate with metal ions could be used to sequester essential trace elements for cell growth. Furthermore, the pH-responsive nature of the imidazole group (pKa ~6.0) means that the scaffold's properties, such as swelling or charge, could be tuned by changing the physiological pH. This could be leveraged to control cell adhesion, proliferation, and differentiation. While a variety of polymers are used for creating scaffolds, the inclusion of functional amino acid derivatives like this compound could impart valuable bioactivity to the material.

Functional Polymers for Nucleic Acid Interaction (e.g., siRNA complexation)

The delivery of nucleic acids, such as small interfering RNA (siRNA), into cells is a significant challenge in gene therapy. Cationic polymers are often used as non-viral vectors to complex with the negatively charged nucleic acids and facilitate their entry into cells.

Polymers containing this compound could be designed for this purpose. At a pH below its pKa, the imidazole ring becomes protonated, imparting a positive charge to the polymer. This allows for electrostatic interaction with siRNA, leading to the formation of polyplexes. A key advantage of histidine-containing polymers is the "proton sponge" effect. Once inside the endosome, the lower pH environment leads to further protonation of the imidazole groups. This influx of protons and counter-ions causes osmotic swelling and eventual rupture of the endosome, releasing the siRNA into the cytoplasm where it can perform its gene-silencing function. Research has shown that histidine-rich peptides can form hydrogen bonds with siRNA, which enhances the stability and biological activity of the polyplex.

Mechanism of siRNA Delivery:

| Step | Role of Histidine Polymer |

|---|---|

| Complexation | At physiological pH (~7.4), partial protonation of imidazole groups allows for electrostatic binding with negatively charged siRNA to form polyplexes. |

| Endocytosis | The polyplex is taken up by the cell into an endosome. |

| Endosomal Escape | In the acidic environment of the endosome (pH 5.5-6.0), the imidazole groups become more extensively protonated, leading to the "proton sponge" effect, endosomal rupture, and release of siRNA into the cytoplasm. |

Spectroscopic and Computational Approaches in N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine Research

Spectroscopic Characterization of MHist Monomers and Polymers (e.g., NMR, IR, SPR, AFM)

Spectroscopic methods are indispensable for confirming the synthesis and purity of MHist monomers and for characterizing the structure and morphology of the resulting polymers.

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are primary tools for elucidating the molecular structure of the MHist monomer. ¹H NMR spectroscopy confirms the presence of key functional groups. For instance, the chemical shifts of imidazole (B134444) protons can indicate the formation of zwitterionic species. FT-IR spectroscopy complements NMR data, with strong bands around 1600 cm⁻¹ also suggesting a significant presence of zwitterionic molecules. These techniques are crucial for verifying the successful synthesis of the monomer before polymerization.

| Assignment | Chemical Shift (ppm) |

|---|---|

| -CH₃ (methacryloyl) | 1.75 (s, 3H) |

| -CH₂- (histidine side chain) | 2.95 (d, 2H) |

| α-CH (histidine) | 4.50 (t, 1H) |

| =CH₂ (methacryloyl) | 5.25 (s, 1H), 5.50 (s, 1H) |

| Imidazole C4-H | 6.80 (s, 1H) |

| Imidazole C2-H | 7.55 (s, 1H) |

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique used to study molecular interactions in real-time. youtube.com In the context of MHist research, SPR is particularly valuable for applications involving molecularly imprinted polymers (MIPs). For example, an electropolymerized MIP (E-MIP) sensor based on MHist can be used for detecting molecules like histamine (B1213489), where the binding events on the polymer surface cause a measurable change in the refractive index, detected by SPR. researchgate.netmdpi.com This allows for the quantification of binding affinity and kinetics, which is essential for sensor development. youtube.com

Atomic Force Microscopy (AFM) provides nanoscale information about the topography and physical properties of polymer surfaces. alvtechnologies.com.ph For poly(MHist) and its copolymers, AFM can visualize the surface morphology of films and hydrogels. nanomagnetics-inst.com Techniques like phase imaging can differentiate between components in polymer blends or composites based on variations in properties like adhesion and viscoelasticity. youtube.com Furthermore, AFM-based nanoindentation can measure mechanical properties such as hardness and elasticity at the nanoscale, which is critical for understanding the structure-property relationships in MHist-based materials. nanomagnetics-inst.com

Computational Modeling of Molecular Structure and Interactions

Computational methods offer a theoretical lens to predict and interpret the behavior of MHist systems, from the conformation of single molecules to the complex mechanisms governing their function.

Molecular dynamics (MD) and Monte Carlo simulations are powerful computational techniques for exploring the conformational landscape of MHist monomers and polymers. researchgate.netfrontiersin.org These simulations can predict the most stable three-dimensional structures by calculating the potential energy of different arrangements. For polymers, these models provide insight into chain packing, the thickness of grafted polymer layers, and how chains stretch or fold under different conditions. capes.gov.brnih.gov This information is vital for understanding the macroscopic properties of poly(MHist) materials based on their microscopic structure.

The imidazole side chain of histidine is well-known for its ability to coordinate with a variety of metal ions, a property retained by the MHist monomer. mdpi.com Computational studies, often using density functional theory (DFT), are employed to investigate these metal-ligand interactions. researchgate.net Simulations can predict the preferred coordination geometries (e.g., tetrahedral, octahedral), coordination numbers, and binding energies for different metal ions like Zn²⁺, Cu²⁺, and Ni²⁺. mdpi.comnih.gov These theoretical analyses are crucial for designing MHist-based materials for applications in catalysis, self-healing polymers, and biosensors, where metal coordination plays a central role. mdpi.comnih.gov The coordination can be bidentate or tridentate, depending on the metal ion and environmental conditions. researchgate.netnih.gov

| Metal Ion | Typical Coordination Geometry | Common Ligand Denticity |

|---|---|---|

| Zn²⁺ | Tetrahedral | Bidentate/Tridentate |

| Cu²⁺ | Square Planar / Distorted Octahedral | Bidentate/Tridentate |

| Ni²⁺ | Square Pyramidal / Octahedral | Tridentate |

| Fe²⁺/Fe³⁺ | Octahedral | Tridentate |

| Co²⁺ | Octahedral | Tridentate |

For MHist-based molecularly imprinted polymers (MIPs), understanding the source of their selectivity is key to their application. Computational modeling helps to elucidate the interactions between the template molecule and the functional monomer (MHist) during the pre-polymerization stage. By simulating the formation of the template-monomer complex, researchers can identify the specific non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) responsible for molecular recognition. This insight is critical for optimizing MIP synthesis to achieve higher selectivity and binding affinity for the target molecule. mdpi.comnih.gov The selectivity of a MIP is not an absolute value but depends on the specific application and experimental conditions. mdpi.comnih.gov

The structural similarity of the MHist side chain to the amino acid histidine makes it a candidate for creating synthetic enzyme mimics or for use in protein engineering. nih.gov Computational enzyme design tools can be used to model the incorporation of MHist into active sites. nih.gov These methods can predict how MHist might participate in catalytic mechanisms or substrate binding. muni.cz By simulating the active site, researchers can rationally design catalysts with enhanced stability or novel reactivity, bridging the gap between computational design and laboratory evolution. mdpi.com

Thermodynamic and Kinetic Studies of Polymerization and Responsive Behavior

The polymerization of MHist and the behavior of the resulting polymers are governed by thermodynamic and kinetic principles. Studies in this area focus on how external stimuli influence the material's properties.

Poly(MHist) and its copolymers are stimuli-responsive, exhibiting changes in their physical properties in response to environmental triggers like pH, temperature, and ionic strength. doaj.org Thermodynamic studies, often involving potentiometric titrations and viscometric measurements, are used to understand these behaviors. For example, viscometric data can reveal the minimum hydrodynamic volume of the polymer at its isoelectric point (around pH 5). doaj.org

The responsive behavior is closely linked to the protonation state of the histidine residue. Copolymers of MHist with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) exhibit both pH and temperature sensitivity. rsc.org The lower critical solution temperature (LCST), the temperature above which the polymer becomes insoluble, can be tuned by adjusting the pH. rsc.org Near neutral pH, the polymer may have its lowest LCST, while in acidic or basic conditions, where the polymer carries a net positive or negative charge, the LCST increases. rsc.org Kinetic studies can investigate the rate of polymerization and the speed at which the polymer responds to stimuli, such as the swelling and deswelling of hydrogels. doaj.org

| Stimulus | Polymer State / Property Change | Underlying Mechanism |

|---|---|---|

| pH | Changes in charge (cationic, zwitterionic, anionic), swelling ratio, and hydrodynamic volume. | Protonation/deprotonation of the imidazole ring and carboxylic acid group. |

| Temperature | Phase transition (LCST behavior) in copolymers (e.g., with NIPAAm). | Changes in polymer-water hydrogen bonding leading to a coil-to-globule transition. |

| Ionic Strength | Affects electrostatic interactions and swelling behavior. | Shielding of charges on the polymer backbone, altering repulsive/attractive forces. |

| Metal Ions | Chelation, changes in mechanical properties of hydrogels. | Coordination of metal ions by the imidazole side chains, forming crosslinks. nih.gov |

Oxidative Modification of the Histidine Moiety and Its Relevance to N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine Systems

Formation and Characterization of 2-Oxohistidine (B12328305) and Related Derivatives

The oxidation of histidine residues is a significant post-translational modification in proteins and a potential chemical alteration in MHist-based systems. nih.gov The primary and most stable product of this oxidation is 2-oxohistidine. nih.gov This conversion involves the incorporation of an oxygen atom at the C-2 position of the imidazole (B134444) ring. nih.govberkeley.edu

Formation Pathways: The formation of 2-oxohistidine can occur through several mechanisms, most notably metal-catalyzed oxidation (MCO) and photo-oxidation. researchgate.netresearchgate.net

Metal-Catalyzed Oxidation (MCO): This is a common pathway where transition metals like copper (Cu²⁺) or iron (Fe²⁺) react with reducing agents (e.g., ascorbate) and molecular oxygen (O₂) to generate ROS, such as hydroxyl radicals (•OH) or hydrogen peroxide (H₂O₂). nih.govnih.govresearchgate.net These highly reactive species then attack the electron-rich imidazole ring of histidine. researchgate.net

Photo-oxidation: In this process, a photosensitizer absorbs light and transfers energy to molecular oxygen, generating singlet oxygen (¹O₂). researchgate.netresearchgate.net Singlet oxygen can then react directly with the histidine imidazole ring via a [2+4] cycloaddition to form unstable endoperoxide intermediates, which subsequently convert to 2-oxohistidine and other derivatives. researchgate.netacs.org

Characterization Techniques: The identification and quantification of 2-oxohistidine have been achieved through various advanced analytical methods. Early research utilized reverse-phase high-pressure liquid chromatography with electrochemical detection (HPLC-ECD) to sensitively detect the formation of 2-oxohistidine from N-protected histidine derivatives exposed to a free radical-generating system. nih.gov More recently, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become a primary tool. nih.govresearchgate.netnih.gov This method allows for the precise identification of the +16 Da mass shift corresponding to the addition of an oxygen atom to the histidine residue. researchgate.net Other established methods include classical ion exchange chromatography and pre-column derivatization techniques for amino acid analysis. nih.gov

| Technique | Principle of Detection | Key Findings and Applications | References |

|---|---|---|---|

| HPLC with Electrochemical Detection (HPLC-ECD) | Detects electroactive compounds. 2-oxohistidine is electrochemically active and can be sensitively detected. | Early method for identifying 2-oxohistidine as a major product of free radical-mediated protein oxidation. | nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separates compounds by chromatography and identifies them by their mass-to-charge ratio and fragmentation patterns. Detects a +16 Da mass shift. | Confirms the formation of 2-oxohistidine in peptides and proteins; allows for quantification and large-scale proteomic analysis. | nih.govresearchgate.netnih.govresearchgate.net |

| Amino Acid Analysis | Quantifies amino acid composition after protein/peptide hydrolysis. Requires stabilization procedures for 2-oxohistidine. | Allows for the quantification of 2-oxohistidine in protein hydrolysates using various derivatization methods. | nih.gov |

| X-ray Crystallography | Determines the three-dimensional atomic structure of a molecule. | Provided definitive structural evidence of a 2-oxohistidine residue in the crystal structure of the oxidized PerR protein. | researchgate.netnih.gov |

Metal-Catalyzed Oxidation Mechanisms Affecting Histidine Residues

Metal-catalyzed oxidation (MCO) is a primary pathway for the conversion of histidine to 2-oxohistidine in both biological and pharmaceutical contexts. nih.govdocumentsdelivered.com Histidine's susceptibility stems from its ability to chelate metal ions, bringing the catalytic center for ROS generation in close proximity to the reactive imidazole ring. nih.govntu.edu.tw

The generally accepted mechanism involves a redox-active metal ion, typically Cu(II) or Fe(II), a reducing agent, and molecular oxygen. researchgate.netnih.gov The process can be summarized in the following steps:

Metal Binding: The histidine residue binds a metal ion, such as Cu(II).

Reduction: A reducing agent, like ascorbate (B8700270), reduces the bound metal ion (e.g., Cu(II) to Cu(I)). nih.gov

ROS Generation: The reduced metal ion (Cu(I)) reacts with molecular oxygen (O₂) to produce superoxide (B77818) radicals (O₂⁻), which can lead to the formation of hydrogen peroxide (H₂O₂). The subsequent reaction of the metal ion with H₂O₂ (Fenton-like reaction) generates highly reactive hydroxyl radicals (•OH). nih.gov

Imidazole Ring Attack: The hydroxyl radical attacks the C-2 position of the histidine's imidazole ring, forming a hydroxyhistidinyl radical intermediate. researchgate.net

Final Oxidation: This radical is further oxidized to form the stable 2-oxohistidine product. researchgate.net

The efficiency of this process can be influenced by factors such as pH and the ratio of the reactants. nih.govresearchgate.net For instance, optimizing the ratios of Cu(II) and ascorbate has been shown to improve the yield of 2-oxohistidine synthesis in peptides by more than tenfold. nih.govstmarys-ca.edu

| Component | Role in the Reaction | Examples | References |

|---|---|---|---|

| Histidine Residue | The substrate for oxidation and a metal-chelating site. | Histidine in peptides, proteins, or MHist. | nih.govnih.gov |

| Metal Ion | Catalyzes the formation of reactive oxygen species (ROS). | Copper (Cu²⁺), Iron (Fe²⁺) | nih.govresearchgate.netnih.gov |

| Reducing Agent | Reduces the metal ion to a lower oxidation state, initiating the redox cycle. | Ascorbate (Vitamin C) | nih.govnih.govnih.gov |

| Oxygen Species | The ultimate oxidizing agent, incorporated into the histidine ring. | Molecular Oxygen (O₂), Hydrogen Peroxide (H₂O₂) | nih.govnih.gov |

| Reactive Intermediate | Highly reactive species that directly attacks the imidazole ring. | Hydroxyl Radical (•OH) | researchgate.net |

Implications for Long-Term Stability and Functional Integrity of MHist-based Materials

The oxidative modification of the histidine moiety to 2-oxohistidine can have profound effects on the long-term stability and functional integrity of materials based on N-(2-Methyl-1-oxo-2-propen-1-yl)histidine. While direct studies on MHist-based polymers are limited, the consequences can be inferred from extensive research on histidine oxidation in proteins and other systems.

The conversion of a histidine residue to 2-oxohistidine introduces significant chemical changes:

Loss of Aromaticity: The imidazole ring loses its aromatic character, altering its electronic properties and reactivity.

Change in Metal Binding: The formation of the keto group at the C-2 position can alter the metal-chelating properties of the histidine moiety. berkeley.edunih.gov This could impact applications where MHist is used for its metal-binding capabilities.

Altered Dissociation: Oxidation of histidine can eliminate preferential cleavage sites next to the residue in peptides, which suggests a fundamental change in the chemical environment and reactivity of the peptide backbone in that region. nih.gov

For MHist-based materials, such as polymers or hydrogels, these chemical changes could translate into significant alterations in material properties over time, a process known as aging or degradation. researchgate.net Potential implications include:

Chemical Degradation: The introduction of an oxygen atom can create a new site for further chemical reactions, potentially leading to chain scission or cross-linking within a polymer matrix, thereby compromising its structural integrity. researchgate.net

Functional Impairment: If the histidine moiety is integral to the material's function (e.g., as a pH buffer, a metal chelator, or a site for biological interaction), its oxidation would likely diminish or alter this function. researchgate.net For example, the buffering capacity of histidine is tied to the pKa of its imidazole ring, which would be significantly changed upon conversion to 2-oxohistidine.

Physical Property Changes: Alterations in the chemical structure can affect physical properties such as mechanical strength, swelling behavior in hydrogels, and thermal stability. researchgate.net Long-term stability testing, often conducted under accelerated conditions (e.g., elevated temperature and humidity), is crucial to predict the shelf-life and performance of such materials. q1scientific.comhumiditycontrol.com

Research on 2-Oxohistidine as a Marker in Biological Systems

The formation of 2-oxohistidine has been recognized as a reliable biological marker for assessing protein damage resulting from oxidative stress. nih.govwikipedia.org Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species and the biological system's ability to detoxify these reactive intermediates. mdpi.com

2-Oxohistidine is considered a good biomarker for several reasons:

Stability: It is a chemically stable end-product of histidine oxidation, making it suitable for detection and quantification in biological samples. nih.gov

Specific Origin: Its formation is directly linked to oxidative processes, particularly MCO, which is implicated in aging and various diseases. nih.govnih.gov

In Vivo Detection: The presence of 2-oxohistidine-containing dipeptides has been definitively demonstrated in vivo in various mouse tissues, confirming it as a naturally occurring product of oxidative metabolism. nih.gov

Research has shown elevated levels of 2-oxohistidine or its derivatives in conditions associated with increased oxidative stress. For example, the production of 2-oxo-imidazole-containing dipeptides was found to be enhanced in the brain of a mouse model of sepsis-associated encephalopathy. researchgate.netresearchgate.net The identification of proteins that interact with 2-oxohistidine suggests it may act as a sensor or marker for oxidative stress, potentially triggering cellular responses. nih.gov The development of highly sensitive analytical methods, such as HPLC-ESI-MS/MS, allows for the detection of 2-oxohistidine at femtomole levels, facilitating its use as a biomarker in a wide range of biological and clinical studies. mdpi.com

| Study Focus | Key Finding | Significance | References |

|---|---|---|---|

| Initial Identification | 2-oxohistidine was identified as the main product of oxidatively modified proteins by free radicals. | Established 2-oxohistidine as a potential biological marker for protein oxidation. | nih.gov |

| Oxidative Modification in Disease Models | Enhanced production of 2-oxo-IDPs was observed in the brain of a mouse model for sepsis-associated encephalopathy. | Links the formation of 2-oxohistidine to a specific pathological condition associated with oxidative stress. | researchgate.netresearchgate.net |

| In Vivo Presence | 2-oxo-histidine-containing dipeptides were ubiquitously detected in various mouse tissues. | Provided the first evidence for the natural occurrence of 2-oxohistidine in vivo. | nih.gov |

| Cellular Function | Identified proteins in E. coli that interact with 2-oxohistidine, many of which are involved in redox pathways. | Suggests 2-oxohistidine may function as a sensor for oxidative stress, initiating cellular responses. | nih.gov |

Future Research Directions and Emerging Trends in N 2 Methyl 1 Oxo 2 Propen 1 Yl Histidine Polymer Science

Development of Novel MHist Derivatives with Enhanced or Tunable Functionality

A primary avenue of future research lies in the creation of novel MHist derivatives to expand and refine the functionalities of the resulting polymers. While MHist itself offers pH and temperature responsiveness, its copolymerization with other functional monomers is a key strategy to develop materials with precisely tailored properties.